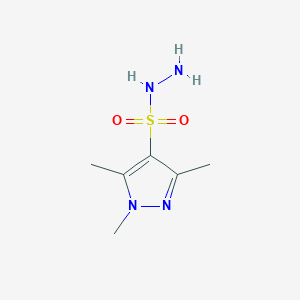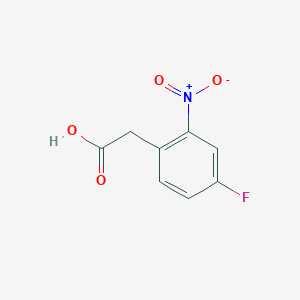
1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide is a chemical compound with the molecular formula C6H12N4O2S and a molecular weight of 204.25 g/mol . This compound is known for its unique structure, which includes a pyrazole ring substituted with three methyl groups and a sulfonohydrazide group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
The synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide typically involves the reaction of 1,3,5-trimethylpyrazole with sulfonyl chloride followed by the addition of hydrazine . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups such as amines.
Substitution: The methyl groups on the pyrazole ring can undergo substitution reactions with electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide involves its interaction with specific molecular targets. For example, as a succinate dehydrogenase inhibitor, it binds to the enzyme’s active site, preventing the enzyme from catalyzing its normal reaction . This inhibition disrupts the electron transport chain in fungi, leading to cell death.
Comparison with Similar Compounds
1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide can be compared with other similar compounds such as:
1,3,5-trimethylpyrazole: Lacks the sulfonohydrazide group and has different reactivity and applications.
1,3,5-trimethyl-1H-pyrazole-4-sulfonic acid: Contains a sulfonic acid group instead of a sulfonohydrazide group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of the pyrazole ring with the sulfonohydrazide group, which imparts specific reactivity and biological activity.
Properties
IUPAC Name |
1,3,5-trimethylpyrazole-4-sulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2S/c1-4-6(13(11,12)9-7)5(2)10(3)8-4/h9H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQPAYCFUYPXKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N4-(1-cyanopropyl)-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4,8-dicarboxamide](/img/structure/B2566949.png)
![methyl 3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2566950.png)
![4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2566952.png)
![2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2566953.png)

![2-{[(4-Methylphenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one](/img/structure/B2566958.png)
![N-cyclopentyl-7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2566959.png)
![2-chloro-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide hydrochloride](/img/structure/B2566960.png)
![1-(4-bromobenzenesulfonyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2566963.png)

![3-cinnamyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2566969.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2566971.png)
![1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2566972.png)
